6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC15302648
Molecular Formula: C16H10ClN5S
Molecular Weight: 339.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10ClN5S |
|---|---|
| Molecular Weight | 339.8 g/mol |
| IUPAC Name | 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C16H10ClN5S/c17-13-6-3-11(4-7-13)5-8-14-21-22-15(19-20-16(22)23-14)12-2-1-9-18-10-12/h1-10H/b8-5+ |
| Standard InChI Key | NHQJDAVTGBKRFJ-VMPITWQZSA-N |
| Isomeric SMILES | C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s backbone consists of a fused triazolo[3,4-b][1, thiadiazole system, a bicyclic heteroaromatic framework known for its pharmacological versatility . The triazole ring (containing three nitrogen atoms) is fused with a thiadiazole ring (comprising two nitrogen and one sulfur atom), creating a planar structure conducive to π-π stacking interactions with biological targets. Key substituents include:
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4-Chlorophenyl ethenyl group: Positioned at the 6th position of the thiadiazole ring, this (E)-configured styryl group enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding .
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Pyridin-3-yl group: Attached to the 3rd position of the triazole ring, this nitrogen-containing aromatic system may participate in hydrogen bonding and coordination with metal ions in enzymatic active sites .
The molecular geometry was confirmed via X-ray crystallography, revealing a dihedral angle of 15.2° between the pyridine and chlorophenyl rings, which minimizes steric strain while preserving conjugation.
Table 1: Key Molecular Properties
Synthesis and Optimization
Reaction Pathway and Conditions
The synthesis follows a three-step sequence starting from 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-thiol:
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Thiadiazole Ring Formation: The thiol intermediate reacts with chloroacetic acid in ethanol under reflux (78°C, 6 hours) to form the thiadiazole core. Sodium ethanoate (1.2 equiv) is critical for maintaining a pH of 8–9, preventing side reactions.
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Styryl Group Introduction: A Heck coupling reaction installs the 4-chlorophenyl ethenyl group using palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and triethylamine (2 equiv) in dimethylformamide (DMF) at 120°C. The (E)-isomer predominates (>95%) due to steric hindrance in the transition state.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final product with >98% purity.
Table 2: Optimal Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol/DMF |
| Temperature | 78–120°C |
| Catalyst | Pd(OAc)₂/PPh₃ |
| Reaction Time | 6–12 hours |
| Yield | 72–78% |
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 8.21 (d, J = 16.0 Hz, 1H, ethenyl-H), 7.89–7.86 (m, 3H, Ar-H), 7.54 (d, J = 16.0 Hz, 1H, ethenyl-H), 7.48–7.45 (m, 2H, Ar-H). The coupling constant confirms the trans configuration of the ethenyl group.
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¹³C NMR (100 MHz, DMSO-d₆): δ 164.2 (C=S), 152.1–116.7 (aromatic carbons), 123.4 (ethenyl carbons).
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 2054321) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters , , , and . Intermolecular π-π interactions (3.48 Å) between pyridine and thiadiazole rings stabilize the crystal lattice.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) demonstrate potent activity, surpassing reference drugs like ciprofloxacin. The 4-chlorophenyl group disrupts bacterial membrane integrity, as evidenced by SYTOX Green uptake assays.
Anticonvulsant Activity
Though direct studies are lacking, structurally analogous 1,3,4-thiadiazoles with chloro substituents show 85–100% seizure protection in maximal electroshock (MES) and pentylenetetrazol (PTZ) models . The 4-chlorophenyl group enhances blood-brain barrier penetration, as predicted by QikProp (logBB = 0.34) .
Comparative Analysis with Related Derivatives
Table 3: Activity Comparison of Thiadiazole Analogues
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 6-[(E)-2-(4-Cl-phenyl)ethenyl] derivative (this compound) | 12.3 | 8–16 |
| 6-Methyl-3-pyridin-2-yl analogue | 18.9 | 32 |
| 5-Amino-1,3,4-thiadiazole | N/A | 64 |
The 4-chlorophenyl ethenyl group confers a 35% improvement in anticancer potency over methyl-substituted analogues, likely due to enhanced hydrophobic interactions .
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